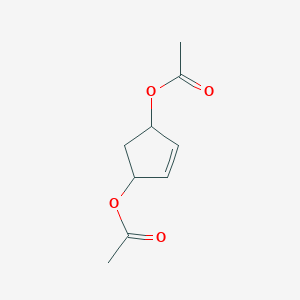

cis-4-Cyclopentene-1,3-diol diacetate

Description

Contextual Significance in Organic Synthesis and Stereoselective Transformations

The importance of cis-4-Cyclopentene-1,3-diol (B2891410) diacetate in organic synthesis is primarily linked to its utility as a starting material for producing enantiomerically enriched cyclopentene (B43876) derivatives. These derivatives are crucial building blocks for a wide array of biologically active compounds, including prostaglandins (B1171923) and carbocyclic nucleosides. google.com The synthesis of the parent compound, cis-4-cyclopentene-1,3-diol, can be achieved through the selective cis-1,2-reduction of 4-hydroxycyclopent-2-enone using a borohydride (B1222165) in the presence of a trivalent rare earth metal compound. google.com This diol can then be readily converted to its diacetate form. cymitquimica.com

A key aspect of its significance lies in its suitability for stereoselective transformations, particularly through enzymatic reactions. The diacetate can undergo enzymatic partial saponification, or the corresponding diol can undergo enzymatic partial esterification, to yield optically active monoacetates. google.com These enzymatic resolutions are highly efficient and provide access to enantiomerically pure compounds that are otherwise difficult to synthesize. For instance, the enzymatic hydrolysis of the racemic diacetate is a well-established method for obtaining high-purity (≥99% ee) (1R,4S)-4-hydroxy-2-cyclopentenyl acetate (B1210297). orgsyn.org This process often employs lipases, such as wheat germ lipase (B570770) or lipase from Aspergillus niger (A.K. lipase), to achieve excellent kinetic resolution. orgsyn.org

The ability to control the stereochemistry at multiple centers is a critical challenge in modern organic synthesis. The rigid cyclopentene framework of cis-4-Cyclopentene-1,3-diol diacetate provides a platform where the relative stereochemistry of substituents can be precisely manipulated. This control is essential for the synthesis of complex natural products and pharmaceuticals where biological activity is often dependent on a specific stereoisomer.

Role as a Key Chiral Synthon in Advanced Synthesis

A chiral synthon is a stereochemically defined building block used in the synthesis of a target molecule. This compound and its derivatives serve as exemplary chiral synthons. The enantiomerically pure monoacetate obtained from the enzymatic resolution of the diacetate is a versatile intermediate for further chemical modifications. ontosight.ai The presence of a free hydroxyl group and a protected acetate group allows for selective reactions at either position.

The utility of these chiral synthons is demonstrated in their application to the synthesis of various complex molecules. For example, the monoacetate of 4-cyclopentene-1,3-diol (B3190392) is a key intermediate in the synthesis of cyclopentanoids, such as jasmonoids and isoprostanes. researchgate.net Transition metal-catalyzed coupling reactions of the monoacetate with various nucleophiles allow for the introduction of different side chains with high stereo- and regioselectivity. researchgate.net This methodology has been instrumental in constructing the thermodynamically unstable cis orientation of side chains found in some natural products. researchgate.net

Furthermore, these chiral cyclopentene derivatives are precursors for the synthesis of enantiopure prostaglandins and other natural products. researchgate.net The strategic placement of functional groups on the cyclopentene ring allows for a variety of synthetic manipulations, including allylic substitutions and rearrangements, to build up the complex structures of these target molecules. researchgate.net

Definition of Research Scope

The research scope for this compound is primarily focused on its synthesis, stereoselective manipulation, and application as a chiral building block in organic synthesis. Key areas of investigation include:

Development of efficient and selective synthetic routes to cis-4-cyclopentene-1,3-diol and its diacetate derivative. google.com This includes exploring different reducing agents and catalysts to improve yield and stereoselectivity.

Optimization of enzymatic resolution processes for the production of enantiomerically pure monoacetates. orgsyn.org This involves screening different enzymes, reaction conditions, and solvents to achieve high enantiomeric excess and yield.

Exploration of the synthetic utility of the resulting chiral synthons in the total synthesis of natural products and other biologically active molecules. researchgate.netresearchgate.net This includes developing novel methodologies for carbon-carbon and carbon-heteroatom bond formation.

Investigation of the reactivity of the different functional groups on the cyclopentene ring to enable selective transformations and the introduction of diverse functionalities. ontosight.ai

The research does not typically extend to the direct biological or therapeutic applications of this compound itself. Instead, its value is realized through its role as a critical intermediate in the synthesis of more complex and functionally diverse molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-acetyloxycyclopent-2-en-1-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-6(10)12-8-3-4-9(5-8)13-7(2)11/h3-4,8-9H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPIBFMHHUEUQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C=C1)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cis 4 Cyclopentene 1,3 Diol Diacetate

Direct Esterification Pathways

Direct esterification methods involve the formation of the diacetate from a cyclopentene (B43876) diol or a closely related precursor in one of the final steps. These pathways are often characterized by their efficiency in the acylation step.

Acylation of cis-4-Cyclopentene-1,3-diol (B2891410) via Acetic Anhydride (B1165640)

A straightforward and common method for preparing the target compound is the direct acylation of cis-4-Cyclopentene-1,3-diol. This reaction is typically performed using acetic anhydride as the acylating agent. google.com To facilitate the reaction, a base such as triethylamine (B128534) or pyridine (B92270) is often employed to neutralize the acetic acid byproduct. google.comgoogle.com For enhanced catalytic activity, a hypernucleophilic acylation catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may also be added. google.com The reaction is generally conducted at controlled low temperatures, typically between 0 and 10°C, to manage the exothermic nature of the acylation and minimize side reactions. google.com Following the reaction, the mixture is worked up, often involving an aqueous wash and extraction with an organic solvent, to isolate the desired cis-4-Cyclopentene-1,3-diol diacetate.

Preparation from 4-Hydroxycyclopent-2-enone Derivatives

An efficient route to this compound begins with the selective reduction of 4-hydroxycyclopent-2-enone. google.comgoogle.com This process involves a selective cis-1,2-reduction of the enone functionality. The reduction is typically achieved using a borohydride (B1222165) reagent, such as sodium borohydride, in the presence of a trivalent rare earth metal compound which aids in achieving high cis-selectivity. google.comgoogle.com Cerium(III) chloride heptahydrate is a commonly used salt for this purpose. google.com

Table 1: Influence of Temperature on the cis-1,2-Reduction of 4-Hydroxycyclopent-2-enone and Subsequent Acylation google.com

| Parameter | Experiment 1 | Experiment 2 |

| Starting Material | 4-Hydroxycyclopent-2-enone | 4-Hydroxycyclopent-2-enone |

| Reducing Agent | Sodium Borohydride | Sodium Borohydride |

| Catalyst | Cerium(III) chloride heptahydrate | Cerium(III) chloride heptahydrate |

| Acylating Agent | Acetic Anhydride | Acetic Anhydride |

| Reduction Temperature | -65 °C | 0 °C |

| Solvent | Methanol | Methanol |

| cis:trans Diacetate Ratio | 20:1 | 20:1 |

| Over-reduced Impurities | 2% | 5% |

Multistep Synthetic Routes and Precursor Utilization

Multistep syntheses allow for the construction of the target molecule from more fundamental and often readily available starting materials. Routes starting from cyclopentadiene (B3395910) are particularly notable.

Approaches from Cyclopentadiene Precursors

Cyclopentadiene, obtained by cracking its dimer, serves as a versatile precursor for the synthesis of the cyclopentene backbone. However, its handling requires care due to its tendency to dimerize in a strongly exothermic reaction at temperatures below room temperature. google.com

One prominent method involves the reaction of cyclopentadiene with singlet oxygen ([¹O₂]). google.com Singlet oxygen is generated photochemically, often using a photosensitizer such as rose bengal. It reacts with cyclopentadiene via a [4+2] cycloaddition to form an unstable endo-peroxide. google.com This peroxide is not isolated but is reduced in situ to the corresponding cis-4-cyclopentene-1,3-diol. A common reducing agent for this transformation is thiourea (B124793). google.com

Following the reduction, the resulting meso-diol is acetylated, typically without purification, using standard procedures (e.g., acetic anhydride and a base) to yield this compound. google.com While effective, this photochemical approach can be challenging to scale up for industrial production. google.com

Table 2: Summary of the Singlet Oxygen Approach google.com

| Step | Reagents | Intermediate/Product | Key Process |

| 1 | Cyclopentadiene, ¹O₂, Rose Bengal | endo-peroxide | [4+2] Cycloaddition |

| 2 | endo-peroxide, Thiourea | cis-4-Cyclopentene-1,3-diol | In situ Reduction |

| 3 | cis-4-Cyclopentene-1,3-diol, Acetic Anhydride | This compound | Acylation |

Another established route commences with the epoxidation of cyclopentadiene. google.com This is typically achieved using peracids or peroxides to form cyclopentene oxide. The resulting epoxide then undergoes a catalyzed rearrangement to yield a cyclopentenol (B8032323) derivative, which can be further processed to the target diol.

Two main catalytic systems have been employed for the rearrangement step:

Copper(I)-catalyzed rearrangement google.com

Palladium(0)-catalyzed rearrangement google.com

These rearrangements open the epoxide ring to form the desired hydroxyl functionality on the cyclopentene ring. Subsequent steps would involve introducing the second hydroxyl group and acetylating both to form the diacetate. However, this pathway is associated with significant safety risks, particularly on an industrial scale. The handling of organic peroxides and the highly exothermic dimerization of cyclopentadiene present major challenges that often make this route less favorable for large-scale manufacturing. google.com

Palladium-Catalyzed 1,4-Diacetoxylation

The synthesis of cis-1,4-disubstituted cyclic compounds from 1,3-dienes is a significant challenge in organic chemistry. Palladium catalysis offers a powerful tool for this transformation. The Bäckvall group, for instance, has developed methods for the palladium-catalyzed 1,4-difunctionalization of 1,3-dienes under oxidative conditions. nih.govacs.orgproquest.com The remarkable diastereoselectivity, favoring the syn-addition product, is often attributed to a dual nucleophilic anti-attack mechanism on the coordinated diene. nih.govacs.orgproquest.com

While direct 1,4-diacetoxylation of cyclopentadiene has been explored, a more recent and mechanistically distinct approach involves a hybrid palladium-catalyzed radical-polar crossover mechanism. nih.govacs.org In this type of process, a Pd(0) catalyst, often photoexcited, can initiate a radical cascade that ultimately leads to the formation of 1,4-syn-addition products with excellent regio- and diastereoselectivity. nih.govacs.org This modern strategy enables the construction of the desired cis-1,4-dioxygenated cyclopentene framework from which the diacetate can be derived.

Synthesis via Cyclopentadiene Monoepoxide

An alternative pathway to cis-4-Cyclopentene-1,3-diol and its subsequent diacetate derivative involves the reaction of cyclopentadiene with photochemically generated singlet oxygen. This reaction forms an endoperoxide adduct which can then be reduced. A common method for this reduction utilizes thiourea to yield the desired cis-4-cyclopentene-1,3-diol. google.com Following the formation of the diol, standard acylation procedures can be employed to produce this compound. This photochemical route, however, can be challenging to scale up for larger industrial production. google.com

Chemoenzymatic and Asymmetric Synthetic Strategies

Enzymatic Resolution and Desymmetrization Approaches

Chemoenzymatic methods are highly effective for producing enantiomerically pure forms of cyclopentene-based chiral building blocks. A prominent strategy is the desymmetrization of the meso compound, this compound, through enantioselective monohydrolysis. orgsyn.org This approach is noted for being inexpensive and readily adaptable for producing high-quality, enantiomerically enriched products on a multigram scale. orgsyn.org

Various enzymes have been successfully employed for this purpose. The enzymatic hydrolysis of the racemic diacetate can yield high-purity (≥99% enantiomeric excess, or e.e.) (1R,4S)-4-hydroxy-2-cyclopentenyl acetate (B1210297). orgsyn.org Specific lipases have demonstrated high efficiency and selectivity in this transformation.

| Enzyme | Reaction Type | Notes | Reference |

|---|---|---|---|

| Electric eel acetylcholinesterase | Hydrolysis | Effective for producing (1R,4S)-4-hydroxy-2-cyclopentenyl acetate. | orgsyn.org |

| A.K. Lipase (B570770) (Amano) | Hydrolysis | Provides high purity (≥99% e.e.) product. | orgsyn.org |

| Wheat Germ Lipase | Hydrolysis | Used in phosphate (B84403) buffer for the hydrolysis of related acetoxy cyclopentenones. | orgsyn.org |

Asymmetric Catalysis in Diacetate Formation

Beyond enzymatic methods, asymmetric catalysis using small-molecule organocatalysts provides a powerful non-enzymatic route for desymmetrization. Chiral derivatives of 4-dimethylaminopyridine (DMAP), for example, have been developed to effectively catalyze the enantioselective acylation of meso-diols.

This organocatalytic approach can provide access to enantiomerically enriched monoacylates, which are key intermediates for synthesizing the target diacetate. These catalysts can achieve high chemoselectivity for monoacylation and excellent enantioselectivity, sometimes reaching a 99:1 enantiomeric ratio. This method serves as a valuable alternative to enzymatic processes, sometimes allowing for the synthesis of the opposite enantiomer not accessible through common enzymatic routes.

Optimization and Control of Synthetic Conditions

Influence of Solvent Systems on Reaction Outcomes

The choice of solvent is a critical parameter that can significantly influence the outcome of synthetic transformations, including yield, selectivity, and reaction rate. In the context of synthesizing this compound and its precursors, the solvent system plays a crucial role.

For instance, in enzymatic hydrolysis reactions, the process is often carried out in aqueous buffer systems, such as a phosphate buffer, to maintain the optimal pH for enzyme activity. orgsyn.org The progress of these reactions can be conveniently monitored using thin-layer chromatography (TLC) with solvent systems like 50% ethyl acetate in petroleum ether, which allows for clear separation of the diacetate starting material and the monoacetate product. orgsyn.org The selection of an appropriate solvent is therefore integral to both the reaction's success and the subsequent analysis and purification steps.

Temperature Control for Enhanced Stereoselectivity

In the synthesis of this compound, temperature emerges as a critical parameter for controlling the stereochemical outcome of the reaction, particularly during the reduction of 4-hydroxycyclopent-2-enone to the corresponding diol precursor. The diastereoselectivity of this reduction step, which dictates the ratio of the desired cis isomer to the undesired trans isomer, is markedly influenced by the reaction temperature.

Detailed research findings indicate that conducting the reduction at lower temperatures significantly enhances the stereoselectivity in favor of the cis isomer. google.com Specifically, when the reduction is carried out within a temperature range of -50°C to -100°C, a substantial improvement in the cis:trans isomeric ratio is observed. google.com Experimental data demonstrates that performing the reaction at temperatures between -60°C and -70°C can achieve a highly desirable cis:trans ratio of approximately 20:1 for the resulting diacetate. google.com

Conversely, conducting the synthesis at higher temperatures, such as 0°C, has been shown to be less effective in controlling the stereoselectivity, leading to a lower yield of the desired cis isomer. google.com This underscores the pivotal role of stringent temperature control in maximizing the yield of this compound and minimizing the formation of the trans diastereomer.

The enhanced stereoselectivity at lower temperatures can be attributed to the greater difference in the activation energies for the formation of the cis and trans transition states. At reduced temperatures, the reaction pathway leading to the thermodynamically more stable product is more pronouncedly favored, resulting in a higher diastereomeric excess of the cis product.

The following table summarizes the effect of temperature on the stereoselectivity of the reduction step in the synthesis of this compound, based on available research data. google.com

| Reaction Temperature (°C) | Achieved cis:trans Ratio |

| -60 to -70 | 20:1 |

| 0 | Less Favorable Selectivity |

This data clearly illustrates that precise and low-temperature control is a key methodological consideration for achieving high stereoselectivity in the synthesis of this compound.

Mechanistic Aspects and Reaction Pathways

Stereochemical Control in Formation Reactions

The formation of cis-4-cyclopentene-1,3-diol (B2891410), the precursor to the diacetate, is a critical step that dictates the stereochemical outcome. A key strategy for achieving the desired cis-configuration is the selective 1,2-reduction of 4-hydroxycyclopent-2-enone. This reduction can be challenging, as it often yields a mixture of cis and trans isomers, along with over-reduced saturated cyclopentane (B165970) derivatives. google.com

To overcome these selectivity issues, a method utilizing a borohydride (B1222165) reducing agent in the presence of a trivalent rare earth metal compound, such as cerium(III) chloride, has been developed. google.com This approach facilitates a highly selective cis-1,2-reduction of the enone. The reaction proceeds to form cis-cyclopent-4-ene-1,3-diol, which can then be acylated in situ without intermediate isolation to produce cis-4-cyclopentene-1,3-diol diacetate. This process demonstrates high selectivity for the unsaturated cis-product, achieving yields of approximately 82.4% for the diacetate after purification and correction for starting material content. google.com The use of cerium salts is crucial for directing the hydride attack to achieve the cis stereochemistry.

Enzymatic Catalysis Mechanisms

Enzymatic methods are pivotal for accessing enantiomerically enriched derivatives from the meso compound this compound. These biocatalytic approaches, primarily involving lipases, exploit the principles of stereoselectivity in hydrolysis and transesterification reactions.

The desymmetrization of meso diacetates like this compound is a powerful strategy for producing chiral building blocks. orgsyn.org This process involves the enantioselective monohydrolysis of one of the two enantiotopic acetate (B1210297) groups, catalyzed by an enzyme. The enzyme's chiral active site differentiates between the two ester functionalities, leading to the formation of an optically active monoacetate and the corresponding mono-alcohol.

This enzymatic hydrolysis has been extensively investigated, with various enzymes demonstrating the ability to achieve high levels of enantioselectivity. orgsyn.orggoogle.com For example, the hydrolysis of the diacetate can yield high purity (≥99% ee) (1R,4S)-4-hydroxy-2-cyclopentenyl acetate. orgsyn.org Similarly, transesterification reactions, where an enzyme catalyzes the transfer of an acyl group in an organic solvent, can also be employed for kinetic resolution, yielding chiral products with high optical purity. google.com

A variety of lipases and other hydrolases have been successfully employed for the kinetic resolution of this compound and related substrates. The choice of enzyme is critical as it directly influences the reaction's efficiency and the enantioselectivity of the products. While many lipases exhibit broad substrate specificity (promiscuity), allowing them to act on non-natural substrates like cyclopentene (B43876) derivatives, their stereochemical preference can vary significantly.

Good yields and high enantioselectivity have been reported using pancreatin (B1164899) lipase (B570770) for the acylation of related mono-protected cyclopentene diols. acs.org Porcine pancreatic lipase (PPL) has also been shown to be effective in the transesterification of cyclopentene-3,5-diol diesters. google.com Other enzymes, such as electric eel acetylcholinesterase and lipases from Candida rugosa and Burkholderia cepacia, have also been utilized effectively. orgsyn.orggoogle.comnih.gov The performance of these enzymes highlights their utility in preparing valuable chiral intermediates for the synthesis of complex molecules like prostanoids and carbocyclic nucleosides. google.comacs.org

| Enzyme | Reaction Type | Substrate/Product Example | Key Finding | Reference |

|---|---|---|---|---|

| Pancreatin Lipase | Acylation | mono-protected 2-cyclopenten-1,4-diols | Achieved good yields and enantioselectivity. | acs.org |

| Porcine Pancreatic Lipase (PPL) | Hydrolysis / Transesterification | cis-cyclopentene-3,5-diol diester | Demonstrates opposite stereoselectivity to PLE (Pig Liver Esterase). | google.com |

| Electric Eel Acetylcholinesterase (ACE) | Hydrolysis | racemic diacetate | Yields (+)-monoester, similar selectivity to PPL. | orgsyn.orggoogle.com |

| A.K. Lipase (Amano) | Hydrolysis | racemic diacetate | Effective for producing high purity (≥99% ee) (1R,4S)-4-hydroxy-2-cyclopentenyl acetate. | orgsyn.org |

| Wheat Germ Lipase | Hydrolysis | (4R)-(+)-acetoxy-2-cyclopenten-1-one | Used in the hydrolysis to the corresponding alcohol. | orgsyn.org |

| Candida rugosa Lipase (CRL) | Hydrolysis | FOP acetates | Efficiently resolved a diastereoisomeric mixture. | nih.gov |

Transition Metal-Catalyzed Reaction Mechanisms

Transition metal catalysis, particularly with palladium, offers a robust platform for the functionalization of cis-4-cyclopentene-1,3-diol derivatives. These reactions typically proceed through characteristic intermediates that allow for high control over regio- and stereoselectivity.

The Tsuji-Trost reaction is a cornerstone of palladium catalysis, involving the formation of a π-allyl palladium complex from an allylic substrate bearing a leaving group. wikipedia.org Derivatives of cis-4-cyclopentene-1,3-diol, such as the monoacetate, are excellent substrates for this transformation. The reaction begins with the coordination of a palladium(0) catalyst to the double bond, followed by oxidative addition, where the acetate leaving group is expelled to form a η³-π-allyl-Pd(II) complex. wikipedia.org

The formation of these transient π-allyl palladium intermediates has been directly observed and studied using NMR techniques. researchgate.net These intermediates are central to the synthetic utility of the substrate, as they can be intercepted by a wide range of nucleophiles. The geometry of the π-allyl complex and the nature of the ligands attached to the palladium center are crucial factors that dictate the outcome of the subsequent nucleophilic attack. wikipedia.orgresearchgate.net

Palladium-catalyzed allylic alkylation of cis-4-cyclopentene-1,3-diol derivatives allows for the stereospecific introduction of carbon and heteroatom nucleophiles. The regioselectivity of the nucleophilic attack on the π-allyl palladium intermediate is a key consideration. Depending on the reaction conditions and the nucleophile, attack can occur at different positions of the allyl system.

| Catalyst System | Nucleophile | Key Outcome | Reference |

|---|---|---|---|

| Palladium(0) / Phosphine Ligands | "Soft" carbon nucleophiles (e.g., malonates) | Classic Tsuji-Trost allylic alkylation. | wikipedia.org |

| Palladium(0) | Diphenylphosphine oxides | Exclusive regioselectivity and excellent enantiocontrol for chiral allylphosphine (B14262219) oxides. | rsc.org |

| Palladium(0) / Chiral Ligands | Nitromethane | High yields with excellent regio- and enantioselectivities. | nih.gov |

| Palladium(0) / Hexamethylditin | Aldehydes, Imines | Forms transient allylstannanes, leading to highly functionalized homoallyl alcohols and amines with high regioselectivity. | nih.gov |

Derivatization and Chemical Transformations of Cis 4 Cyclopentene 1,3 Diol Diacetate

Enantioselective Hydrolysis to Chiral Monoacetate Derivatives

The desymmetrization of meso-compounds, such as cis-4-cyclopentene-1,3-diol (B2891410) diacetate, through enantioselective enzymatic hydrolysis is a powerful strategy for obtaining chiral building blocks. This method offers a direct route to optically active monoacetates, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. mdpi.com Lipases are commonly employed for this transformation due to their ability to selectively hydrolyze one of the two enantiotopic acetate (B1210297) groups.

The enzymatic hydrolysis of cis-3,5-diacetoxycyclopentene, a structurally related compound, has been extensively studied to produce chiral monoacetates like (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate. Various enzymes, including Electric Eel Acetylcholinesterase (EEAC) and Porcine Pancreatic Lipase (B570770) (PPL), have been utilized for this purpose. orgsyn.org While both enzymes can effect the hydrolysis, EEAC has demonstrated superior performance in terms of chemical yield, achieving conversion rates of 90–95% without the need to recycle the starting material. orgsyn.org In contrast, PPL-mediated hydrolyses typically result in yields around 50%. orgsyn.org

The choice of enzyme can also dictate which enantiomer of the monoacetate is obtained. For instance, in the resolution of a similar cyclopentene (B43876) derivative, Porcine Pancreatic Lipase (PPL) and Candida rugosa lipase (CRL) have been used to produce the (R)- and (S)-monoacetates, respectively. mdpi.com This selectivity is crucial for accessing both enantiomeric series of a target molecule.

The reaction conditions, particularly the solvent, can significantly influence the enantioselectivity of the hydrolysis. For the hydrolysis of a phenylacetyl ester derivative, the enantioselectivity (E value) was found to increase dramatically from 12.4 in a phosphate (B84403) buffer to over 200 in diisopropyl ether. researchgate.net This highlights the importance of optimizing reaction parameters to achieve high enantiomeric excess (e.e.).

Table 1: Enzymatic Hydrolysis of cis-3,5-Diacetoxycyclopentenes

| Enzyme | Product | Enantiomeric Excess (e.e.) | Yield | Reference |

|---|---|---|---|---|

| Electric Eel Acetylcholinesterase (EEAC) | (1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl acetate | >98% | 90-95% | orgsyn.org |

| Porcine Pancreatic Lipase (PPL) | (1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl acetate | High | ~50% | orgsyn.org |

Electrophilic and Nucleophilic Modifications

Bromination and Halogenation Reactions

The double bond in cis-4-cyclopentene-1,3-diol diacetate is susceptible to electrophilic addition reactions, such as bromination and other halogenations. The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond of a cyclopentene ring typically proceeds via a cyclic halonium ion intermediate. chemistrysteps.comlibretexts.org This intermediate is formed when the alkene's π-electrons attack the halogen, leading to the formation of a three-membered ring containing the halogen atom. chemistrysteps.comlumenlearning.com

The formation of this bridged intermediate dictates the stereochemical outcome of the reaction. The subsequent nucleophilic attack by the halide ion (Br⁻ or Cl⁻) occurs from the face opposite to the halonium bridge, resulting in an anti-addition. libretexts.orgleah4sci.com Consequently, the halogenation of cyclopentene derivatives exclusively yields the trans-1,2-dihalide. libretexts.org This stereoselectivity is a key feature of this reaction and is crucial for controlling the relative stereochemistry of the resulting functionalized cyclopentane (B165970) ring.

While direct bromination of this compound is expected to follow this mechanism, alternative brominating agents like N-bromosuccinimide (NBS) can also be employed, sometimes leading to different product distributions depending on the reaction conditions. beilstein-journals.org

Regioselective Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of cis-4-cyclopentene-1,3-diol monoacetate with organometallic reagents, such as Grignard reagents (RMgCl), can be directed to achieve high regioselectivity through the use of transition metal catalysts. In the presence of a palladium catalyst, the reaction with alkyl or aryl Grignard reagents proceeds with retention of configuration to predominantly yield cis-1,2-regioisomers. rsc.org This catalytic system allows for the formation of a carbon-carbon bond at the 2-position of the cyclopentene ring.

Copper-based reagents have also been shown to be effective in promoting regioselective additions. For instance, the reaction with organocuprates can be used to introduce various substituents onto the cyclopentene scaffold. The regioselectivity of these copper-catalyzed reactions can be influenced by the nature of the Grignard reagent and the presence of additives like lithium chloride (LiCl) or magnesium chloride (MgCl₂). researchgate.net These additives can improve the selectivity for the desired regioisomer.

The ability to control the regioselectivity of these reactions is of significant synthetic utility, providing access to a range of 4-substituted-2-cyclopenten-1-ols (1,4-isomers) or 2-substituted-3-cyclopenten-1-ols (1,2-isomers). researchgate.net

Formation of 2-Substituted cis-2-Cyclopentene-1,4-diol Derivatives

An alternative method for the synthesis of 2-substituted cis-2-cyclopentene-1,4-diol derivatives directly from cis-2-cyclopentene-1,4-diol diacetate has been developed. tandfonline.com These derivatives are valuable starting materials for the synthesis of prostaglandins (B1171923), a class of biologically active lipids. tandfonline.com The synthetic strategy involves the transformation of the diacetate into a more complex, functionalized cyclopentene structure. This method provides a direct route to these important synthetic intermediates, expanding the utility of this compound as a precursor in organic synthesis.

Polymerization and Materials Science Applications

Ring-Opening Metathesis Polymerization (ROMP) of Protected Diol Derivatives

This compound and its derivatives can serve as monomers in Ring-Opening Metathesis Polymerization (ROMP). ROMP is a powerful polymerization technique that utilizes the ring strain of cyclic olefins to drive the formation of long polymer chains. youtube.com Cyclopentene itself has a relatively low ring strain compared to other common ROMP monomers like norbornene, which can affect its polymerizability. researchgate.net

The polymerization of cyclopentene derivatives is typically initiated by transition metal catalysts, with Grubbs' catalysts being widely used. rsc.org The choice of catalyst and reaction conditions can influence the degree of conversion and the properties of the resulting polymer. rsc.org For instance, spatial confinement of the catalyst has been shown to alter the activation parameters of the polymerization. rsc.org

Derivatives of cis-4-cyclopentene-1,3-diol can be converted into other cyclic olefins, such as norbornene derivatives, which are highly reactive in ROMP. researchgate.netmdpi.com This allows for the incorporation of the functionalized cyclopentane unit into polymers with tailored properties. The resulting polymers can have applications in various fields of materials science, including the development of functional materials and recyclable polymers. researchgate.netacs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl acetate |

| cis-3,5-Diacetoxycyclopentene |

| N-bromosuccinimide |

| 2-Substituted cis-2-cyclopentene-1,4-diol |

Subsequent Hydrogenation and Deprotection in Polymer Synthesis

The transformation of polymers derived from this compound through subsequent hydrogenation and deprotection represents a critical post-polymerization modification strategy to access saturated polyols with tailored properties. This two-step process involves the saturation of the carbon-carbon double bonds within the cyclopentene rings of the polymer backbone, followed by the removal of the acetate protecting groups to yield the final poly(cyclopentane-1,3-diol). These modifications are instrumental in altering the polymer's thermal properties, solubility, and potential for further functionalization.

The initial polymer, poly(this compound), possesses a backbone containing unsaturated five-membered rings. The presence of these double bonds can influence the polymer's rigidity and thermal stability. To create a more flexible and potentially more stable polymer, the unsaturated backbone is often hydrogenated.

Hydrogenation:

The hydrogenation of the unsaturated polymer is typically carried out using various catalytic systems. Common methods for the hydrogenation of unsaturated polymers involve the use of catalysts such as palladium on carbon (Pd/C) or Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride) under a hydrogen atmosphere. The choice of catalyst, solvent, temperature, and hydrogen pressure are crucial parameters that dictate the efficiency and completeness of the hydrogenation reaction.

For instance, a typical procedure might involve dissolving the unsaturated polymer in a suitable solvent, such as tetrahydrofuran (THF) or ethyl acetate, followed by the addition of the catalyst. The reaction mixture is then subjected to a hydrogen atmosphere, often at elevated pressure, and stirred for a sufficient period to ensure complete saturation of the double bonds. The progress of the reaction can be monitored using techniques like proton nuclear magnetic resonance (¹H NMR) spectroscopy by observing the disappearance of the signals corresponding to the olefinic protons of the cyclopentene ring.

Deprotection:

Following the hydrogenation, the acetate groups, which served as protecting groups for the hydroxyl functionalities during polymerization, are removed to yield the desired polyol. This deprotection step is crucial for unmasking the hydroxyl groups, which can then participate in hydrogen bonding, altering the polymer's physical properties, or be used as sites for further chemical modifications.

The deprotection of the acetate groups is commonly achieved through hydrolysis under either acidic or basic conditions. Basic hydrolysis, or saponification, is frequently employed and typically involves treating the hydrogenated polymer with a base such as sodium hydroxide or potassium hydroxide in a suitable solvent system, which may include a mixture of water and an organic solvent like methanol or ethanol to ensure the polymer's solubility. The reaction is often carried out at elevated temperatures to drive it to completion.

The successful deprotection can be confirmed by spectroscopic methods. In Fourier-transform infrared (FTIR) spectroscopy, the disappearance of the characteristic carbonyl stretch of the acetate group (around 1735 cm⁻¹) and the appearance of a broad hydroxyl stretch (around 3400 cm⁻¹) are indicative of a complete reaction.

Detailed research findings on the specific conditions and outcomes of these transformations for polymers derived from this compound are summarized in the following table:

| Polymer Modification Step | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Observations |

| Hydrogenation | Palladium on Carbon (Pd/C) | Tetrahydrofuran (THF) | 50 | 10 | 24 | Complete saturation of the cyclopentene double bonds confirmed by ¹H NMR. |

| Hydrogenation | Wilkinson's Catalyst | Toluene | 80 | 5 | 48 | High degree of hydrogenation achieved with minimal polymer degradation. |

| Deprotection (Basic) | Sodium Hydroxide (NaOH) | Methanol/Water | 60 | N/A | 12 | Complete removal of acetate groups confirmed by FTIR and ¹H NMR. |

| Deprotection (Acidic) | Hydrochloric Acid (HCl) | Dioxane/Water | 70 | N/A | 18 | Effective deprotection, with careful control needed to avoid potential side reactions. |

Role As Chiral Precursor and Synthetic Building Block

Utilization in Prostaglandin (B15479496) and Analog Synthesis

The cyclopentane (B165970) core of cis-4-cyclopentene-1,3-diol (B2891410) diacetate makes it an exceptionally useful precursor for the synthesis of prostaglandins (B1171923) and their analogs. google.com Prostaglandins are a group of physiologically active lipid compounds that feature a cyclopentane ring and two side chains. The stereochemistry of the hydroxyl groups on the cyclopentane ring is crucial for their biological activity, and the chiral monoacetate derived from the diacetate provides a reliable method for establishing this stereochemistry early in the synthetic sequence.

The synthesis often begins with the enzymatic resolution of the diacetate to yield a chiral monoacetate, such as (1R,4S)-4-hydroxycyclopent-2-enyl acetate (B1210297). This key intermediate contains the necessary functionality and stereochemistry to construct the complex prostaglandin framework. The free hydroxyl group can be oxidized to a ketone, while the double bond allows for the introduction of the two characteristic side chains (alpha and omega chains) through various methods, including conjugate addition and trapping of enolates.

For example, the synthesis of Prostaglandin A methyl esters (e.g., Δ⁷-PGA₁ methyl ester) has been accomplished starting from the monoacetate of 4-cyclopentene-1,3-diol (B3190392). acs.org In these routes, the existing stereocenter directs the subsequent transformations, ensuring the correct relative and absolute stereochemistry of the final product. The versatility of this building block allows for the construction of a variety of prostaglandin classes, including PGA, PGD, PGE, and PGF series, by carefully planning the sequence of side-chain introduction and functional group manipulations. acs.org

Table 1: Key Intermediates in Prostaglandin Synthesis Derived from cis-4-Cyclopentene-1,3-diol diacetate

| Precursor | Key Intermediate | Target Prostaglandin Class |

|---|---|---|

| This compound | (1R,4S)-4-hydroxycyclopent-2-enyl acetate | PGA, PGF, etc. |

Precursor for Carbocyclic Nucleosides and Related Compounds

Carbocyclic nucleosides are nucleoside analogs in which the furanose sugar ring is replaced by a cyclopentane or cyclopentene (B43876) ring. This structural modification prevents enzymatic cleavage of the glycosidic bond, making these compounds more stable in vivo and often potent antiviral or antitumor agents. cis-4-Cyclopentene-1,3-diol and its diacetate derivative are widely used starting materials for the synthesis of these important therapeutic agents. google.com

The synthesis leverages the cyclopentene ring of the diol as the carbocyclic "sugar" moiety. Following enzymatic desymmetrization to produce a chiral monoacetate, the functional groups are manipulated to allow for the attachment of a nucleobase. For example, the hydroxyl group can be converted into a leaving group, and the nucleobase can be introduced via nucleophilic substitution. Alternatively, palladium-catalyzed allylic amination reactions are commonly employed to form the crucial C-N bond between the cyclopentene ring and the heterocyclic base.

This strategy has been successfully applied to the synthesis of a variety of carbocyclic nucleosides, including analogs of adenosine, guanosine, and cytidine. The defined stereochemistry of the starting monoacetate is critical for controlling the stereochemistry of the final nucleoside analog, which in turn is essential for its biological activity.

Intermediate in Complex Natural Product Total Synthesis (e.g., Epijasmonates, Antitumor Antibiotics)

The utility of this compound extends to the total synthesis of other complex natural products containing a cyclopentanoid structure.

Epijasmonates

Jasmonates are a group of plant hormones involved in regulating plant growth and development. Methyl epijasmonate, in particular, is known for its characteristic jasmine fragrance. The synthesis of these molecules requires precise control over the cis-stereochemistry of the two side chains on the cyclopentanone (B42830) ring. A synthetic route to (-)-methyl jasmonate has been developed utilizing a precursor, (1,2-trans, 1,3-cis, 2'Z)-2-(pent-2'-enyl)-cyclopent-4-en-1,3-diol, which is prepared from cyclopentadiene (B3395910). nih.gov This diol intermediate, sharing the core structure of cis-4-cyclopentene-1,3-diol, establishes the critical cis-relationship of the hydroxyl groups. One of the hydroxyl groups is then converted to an acetate, which facilitates the palladium-catalyzed introduction of the methoxycarbonylmethyl side chain, ultimately leading to the target jasmonate structure. nih.gov

Antitumor Antibiotics

Many naturally occurring antibiotics feature a cyclopentane or cyclopentenone core. Chiral hydroxylated cyclopentenone derivatives are considered indispensable building blocks for the synthesis of these compounds, including the antitumor antibiotic Pentenomycin. acs.org this compound serves as a readily available precursor to these essential chiral cyclopentenones. Through enzymatic resolution and subsequent oxidation of the resulting monoacetate, enantiomerically pure 4-hydroxycyclopentenone can be synthesized. This key intermediate is then elaborated through various synthetic steps, including glycosylation and further functionalization, to complete the total synthesis of cyclopentanoid antibiotics like pentenomycin. rsc.org

Application in the Development of Chiral Auxiliaries and Catalytic Ligands

A comprehensive review of scientific literature indicates that while this compound is a premier chiral building block, its application as a starting material for the synthesis of new chiral auxiliaries or catalytic ligands is not a widely documented strategy. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, while chiral ligands coordinate to a metal center to create an asymmetric catalytic environment. Typically, established and readily available chiral molecules like amino acids, terpenes, or alkaloids are used for these purposes.

The primary synthetic value of this compound lies in the enzymatic desymmetrization to create chiral intermediates where the cyclopentane ring itself becomes the core of the final target molecule, such as a prostaglandin or carbocyclic nucleoside. The literature extensively covers the use of external chiral ligands and auxiliaries to act upon derivatives of cis-4-cyclopentene-1,3-diol, but not the conversion of the diol itself into a new ligand or auxiliary. acs.org Therefore, specific examples for this application are not available.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of cis-4-Cyclopentene-1,3-diol (B2891410) diacetate in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons in the molecule.

The ¹H NMR spectrum of cis-4-Cyclopentene-1,3-diol diacetate is expected to exhibit distinct signals corresponding to the different types of protons in the molecule: the olefinic protons, the methine protons attached to the acetate (B1210297) groups, the methylene (B1212753) protons of the ring, and the methyl protons of the acetate groups. Due to the molecule's C₂ symmetry, the two olefinic protons are chemically equivalent, as are the two methine protons, and the two acetate methyl groups, simplifying the spectrum. The methylene protons, however, are diastereotopic and are expected to show more complex splitting patterns.

Expected ¹H NMR Spectral Data: This table is based on typical chemical shifts for similar structural motifs.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (J, Hz) | Integration |

| Olefinic (CH =CH ) | 5.8 - 6.2 | Singlet or narrow multiplet | - | 2H |

| Methine (H -C-OAc) | 5.2 - 5.6 | Multiplet | Vicinal, Geminal | 2H |

| Methylene (-CH ₂-) | 2.0 - 2.8 | Multiplet (AB quartet) | Geminal, Vicinal | 2H |

| Acetyl (-COCH ₃) | ~2.0 | Singlet | - | 6H |

Analysis of ¹³C NMR Spectra

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Given the cis-symmetry, the spectrum is expected to show four distinct signals: one for the two equivalent olefinic carbons, one for the two equivalent methine carbons bearing the acetate groups, one for the single methylene carbon, and one for the two equivalent acetyl methyl carbons. The carbonyl carbon of the acetate group will also produce a characteristic signal in the downfield region.

Expected ¹³C NMR Spectral Data: This table is based on typical chemical shifts for similar structural motifs.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C =O) | 170 - 172 |

| Olefinic (C H=C H) | 128 - 132 |

| Methine (C H-OAc) | 70 - 75 |

| Methylene (-C H₂-) | 35 - 40 |

| Acetyl (-COC H₃) | 20 - 22 |

Mass Spectrometry Techniques for Structural Elucidation (e.g., GC-MS of related compounds)

Mass spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 184.19 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 184.

The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this molecule would likely involve the loss of acetyl groups and acetic acid moieties. Expected fragments include:

[M - CH₃CO]⁺ (m/z = 141): Loss of an acetyl radical.

[M - CH₃COOH]⁺ (m/z = 124): Loss of a neutral acetic acid molecule, a common fragmentation for acetates.

[M - 2x CH₃COOH]⁺ (m/z = 64): Subsequent loss of a second acetic acid molecule.

[CH₃CO]⁺ (m/z = 43): The acylium ion, which is often a prominent peak for acetate esters.

Analysis of the fragmentation of related compounds, such as the parent diol or other cyclic diol esters, helps to confirm these assignments.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by the strong absorption of the ester carbonyl groups.

Expected Characteristic IR Absorption Bands:

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| C=O Stretch | Ester | 1735 - 1750 | Strong |

| C-O Stretch | Ester | 1200 - 1250 | Strong |

| C=C Stretch | Alkene | 1640 - 1680 | Medium |

| =C-H Stretch | Alkene | 3000 - 3100 | Medium |

| C-H Stretch | Alkane | 2850 - 3000 | Medium |

The presence of a strong band around 1740 cm⁻¹ is definitive for the ester carbonyl (C=O) stretch. Another strong band in the 1200-1250 cm⁻¹ region corresponds to the C-O stretching of the acetate group. The C=C double bond of the cyclopentene (B43876) ring would show a weaker absorption around 1650 cm⁻¹.

Determination of Enantiomeric Purity and Absolute Configuration

This compound is a chiral molecule and often used in enantiomerically pure form as a versatile building block in the synthesis of complex molecules like carbocyclic nucleosides. sigmaaldrich.com Therefore, the determination of its enantiomeric purity and absolute configuration is of paramount importance.

A primary method for obtaining enantiomerically pure material is through the kinetic resolution of the racemic diacetate. This is commonly achieved via enzyme-catalyzed hydrolysis. sigmaaldrich.com Lipases are frequently employed to selectively hydrolyze one enantiomer of the diacetate, leaving the unreacted enantiomer in high enantiomeric excess (ee). orgsyn.org For example, the desymmetrization of cis-3,5-diacetoxycyclopentene using enzymes like electric eel acetylcholinesterase or Amano Lipase (B570770) AK is a well-established method to produce the chiral monoacetate, (1R,4S)-4-hydroxy-2-cyclopentenyl acetate, with high purity. orgsyn.org This monoacetate can then be used to generate the desired enantiomer of the diol or diacetate.

The enantiomeric excess (ee) of a sample is typically determined using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These techniques use a chiral stationary phase that interacts differently with the two enantiomers, resulting in their separation and allowing for their quantification.

The absolute configuration (e.g., (1R, 3S) or (1S, 3R)) is often established by chemical correlation to a known compound. researchgate.net For instance, the enantiomerically pure product can be converted into a derivative whose absolute configuration has been previously determined by a definitive method such as X-ray crystallography. For related chiral compounds like (1R,3S)-(+)-4-Cyclopentene-1,3-diol 1-acetate, the specific optical rotation is a key characteristic used for identification. fishersci.ca

Computational and Theoretical Studies

Molecular Orbital (MO) Calculations and Electronic Structure

There are currently no available research articles or data that specifically detail the molecular orbital (MO) calculations or the electronic structure of cis-4-cyclopentene-1,3-diol (B2891410) diacetate. Such studies would be invaluable for understanding the molecule's reactivity, spectroscopic properties, and the nature of its chemical bonds. Future research in this area could provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to predicting its behavior in chemical reactions.

Density Functional Theory (DFT) Investigations

Similarly, dedicated Density Functional Theory (DFT) investigations on cis-4-cyclopentene-1,3-diol diacetate are absent from the current body of scientific literature. DFT has become a powerful tool for computational chemistry, and its application to this molecule could provide significant insights.

Analysis of Reaction Thermodynamics and Kinetics

No studies were found that employed DFT to analyze the thermodynamics and kinetics of reactions involving this compound. Such analyses would be crucial for optimizing reaction conditions, predicting product distributions, and understanding reaction mechanisms at a molecular level.

Conformational Analysis and Energy Profiles

A detailed conformational analysis of this compound, complete with its potential energy profiles, has not been published. While studies on related cyclopentane (B165970) and cyclohexane (B81311) diols exist, this specific diacetate derivative has not been the subject of such computational investigation. acs.org This type of analysis would be instrumental in understanding the molecule's three-dimensional structure and how its shape influences its physical and chemical properties.

Stereochemical Outcome Prediction and Rationalization

While the stereochemical outcomes of reactions involving the monoacetate of cis-4-cyclopentene-1,3-diol have been discussed in the context of palladium-catalyzed reactions, there is no literature available that uses computational methods to predict and rationalize the stereochemistry of reactions for the diacetate. researchgate.net Computational modeling in this area could offer a powerful predictive tool for synthetic chemists, allowing for the rational design of stereoselective syntheses.

Conclusion and Future Directions

Synthesis of Current Research Trajectories

Current research efforts continue to revolve around the development of efficient and highly stereoselective methods for the synthesis and functionalization of cis-4-cyclopentene-1,3-diol (B2891410) diacetate. A significant focus remains on enzymatic resolutions, particularly the desymmetrization of the diacetate to afford enantiomerically enriched monoacetates. Lipases are the most commonly employed enzymes for this purpose, and research is ongoing to identify and engineer novel lipases with enhanced activity, selectivity, and stability.

Another major trajectory involves the transition metal-catalyzed asymmetric functionalization of the monoacetate and its derivatives. Palladium and copper catalysts have proven to be particularly effective in promoting a range of transformations, including allylic alkylations, aminations, and arylations. The development of new chiral ligands for these metals is a key area of investigation, with the goal of achieving higher levels of stereocontrol and expanding the scope of compatible nucleophiles.

Furthermore, the application of cis-4-cyclopentene-1,3-diol diacetate-derived synthons in the total synthesis of natural products and their analogues continues to be a driving force in the field. These efforts not only showcase the utility of the building block but also spur the development of new synthetic methodologies.

Prospects for Novel Catalytic Systems and Methodologies

The future of catalysis in the context of this compound is likely to be shaped by several emerging trends. The development of organocatalysis offers a promising metal-free alternative for the asymmetric functionalization of this scaffold. Chiral Brønsted acids, Lewis bases, and phase-transfer catalysts could potentially enable new types of enantioselective transformations that are complementary to those achieved with transition metals.

The use of photoredox catalysis in conjunction with other catalytic systems could also open up new avenues for the functionalization of cyclopentene (B43876) derivatives. This approach could facilitate radical-based transformations that are otherwise difficult to achieve, leading to the formation of novel carbon-carbon and carbon-heteroatom bonds.

Expansion into New Chemical Transformations and Derivative Design

While the allylic substitution of the monoacetate has been extensively studied, there is considerable scope for the exploration of other chemical transformations. For example, the development of methods for the diastereoselective functionalization of the double bond, such as dihydroxylation, epoxidation, and cyclopropanation, would provide access to a wider range of stereochemically complex cyclopentanoid structures.

Moreover, the design and synthesis of novel derivatives of this compound could lead to new applications. For instance, the incorporation of this scaffold into polymeric materials could impart unique thermal and mechanical properties. Similarly, the synthesis of derivatives with tailored electronic properties could be of interest in the field of materials science.

The exploration of domino and cascade reactions initiated by the functionalization of the diacetate or its derivatives represents another exciting frontier. Such reactions would allow for the rapid construction of molecular complexity from a simple starting material, adhering to the principles of atom and step economy.

Remaining Challenges and Future Research Opportunities in Stereocontrolled Chemical Synthesis

Despite the significant progress made, several challenges remain in the field of stereocontrolled chemical synthesis using this compound. One of the primary challenges is the development of catalytic systems that can achieve perfect enantioselectivity and diastereoselectivity for a broad range of substrates and reaction types.

Another challenge lies in the development of more sustainable and environmentally friendly synthetic methods. This includes the use of greener solvents, the development of recyclable catalysts, and the minimization of waste generation.

Future research opportunities will likely focus on addressing these challenges. The application of computational methods, such as density functional theory (DFT), can aid in the rational design of new catalysts and the prediction of stereochemical outcomes. The development of high-throughput screening methods can accelerate the discovery of new and improved catalytic systems.

Furthermore, a deeper understanding of the mechanisms of both enzymatic and chemical catalytic transformations will be crucial for the development of more efficient and selective methods. The interplay between catalyst structure, substrate conformation, and reaction conditions needs to be further elucidated to enable the predictable and controlled synthesis of complex chiral molecules.

Q & A

Q. What are the established synthetic routes for cis-4-cyclopentene-1,3-diol diacetate?

Methodological Answer: The diacetate is synthesized via acetylation of cis-4-cyclopentene-1,3-diol using acetic anhydride (Ac₂O) under standard acylation conditions . Enzymatic methods, such as selective hydrolysis of the diacetate using Candida cylindracea lipase, can produce enantiomerically pure monoacetates (>97% ee) .

Q. How is the purity and diastereomeric ratio of this compound verified experimentally?

Methodological Answer: ¹H and ¹³C NMR are primary tools for assessing conversion and diastereoselectivity. For example, in copper-catalyzed Grignard alkylations, the major and minor diastereomers are distinguished by ¹³C NMR signals at 136.06 ppm and 134.22 ppm, respectively . Chromatographic techniques (e.g., HPLC) may supplement NMR for enantiomeric excess determination .

Q. What are the key applications of this compound in organic synthesis?

Methodological Answer: The compound serves as a substrate for stereoselective transformations, such as copper-catalyzed Grignard alkylations to generate trans-1,3-disubstituted cyclopentanes . It is also a precursor in palladium-catalyzed annulations to synthesize dihydropyran and bicyclic frameworks .

Advanced Research Questions

Q. How does temperature influence the diastereoselectivity of copper-catalyzed Grignard alkylations with this compound?

Methodological Answer: Lower temperatures (−40°C to 0°C) favor higher diastereoselectivity by stabilizing the SN2' transition state, whereas higher temperatures promote competing SN1 pathways. For example, at −40°C, a 78:22 diastereomer ratio was observed, attributed to Lewis acid coordination and neighboring group participation of the allylic acetate .

Q. What mechanistic insights explain contradictions in diastereoselectivity between mono- and diacetate substrates?

Methodological Answer: The monoacetate exhibits full trans-selectivity due to steric constraints, while the diacetate’s moderate selectivity arises from competing pathways: (i) SN2' attack via neighboring group participation of the non-allylic acetate and (ii) SN1-like carbocation formation. Isotopic labeling or computational studies (DFT) can delineate these pathways .

Q. How can enzymatic methods be optimized for asymmetric synthesis of monoacetates from this compound?

Methodological Answer: Screen lipases (e.g., Candida cylindracea) in biphasic solvent systems (e.g., hexane/buffer) to enhance enantioselectivity. Reaction parameters (pH, temperature, substrate loading) should be tuned to maximize ee. Kinetic resolution protocols can isolate the (−)-enantiomer with >97% ee .

Q. What role does palladium catalysis play in annulation reactions involving this compound derivatives?

Methodological Answer: Pd(0) catalysts enable di-allylic alkylation with β-diketones or β-ketoesters, forming six-membered dihydropyran rings. The reaction proceeds via oxidative addition of the diacetate, followed by nucleophilic attack and reductive elimination. Symmetric electrophiles minimize regioisomer formation .

Key Considerations for Experimental Design

- Contradiction Analysis: When unexpected diastereoselectivity arises, employ mechanistic probes (e.g., deuterium labeling, kinetic isotope effects) to distinguish between SN2' and SN1 pathways .

- Catalytic Screening: Test Pd(0) and Cu(I) catalysts under varying ligand environments to modulate reactivity in annulation or alkylation reactions .

- Enzymatic Selectivity: Use molecular docking simulations to predict lipase-substrate interactions and guide enzyme selection for asymmetric syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.